![molecular formula C22H29N3O3 B2814215 N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide CAS No. 613655-78-0](/img/structure/B2814215.png)

N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

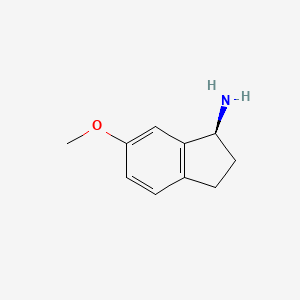

N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

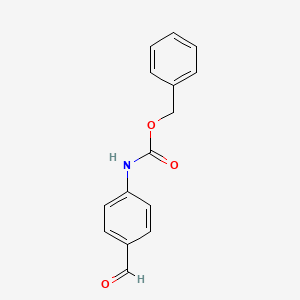

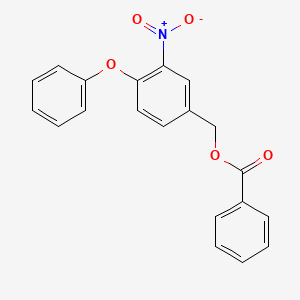

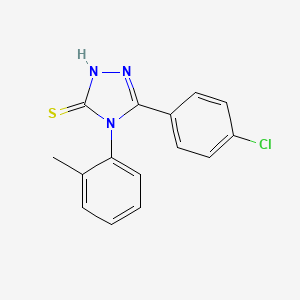

The synthesis of N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide involves reductive amination, resulting in a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These compounds were characterized and screened for in vitro antimicrobial activity. Notably, they exhibited significant antibacterial and antifungal properties, comparable to standard antimicrobial agents. Docking studies further supported their inhibitory potency against oxidoreductase enzymes .

Anticancer Potential

Coumarin derivatives, including N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide, have been investigated for their potential as anticancer agents. While specific studies on this compound are limited, the broader class of coumarins has shown promise in cancer research . Further exploration of its cytotoxic effects and mechanisms could reveal valuable insights.

Anti-HIV Activity

Although direct evidence for N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide’s anti-HIV activity is lacking, coumarin-based compounds have been explored in the context of HIV treatment . The inclusion of a piperazine moiety may enhance bioactivity, making this compound an interesting candidate for further investigation.

Anticoagulant Properties

While not directly studied for anticoagulant effects, coumarins (including N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide) are known for their anticoagulant activity . Future research could explore its potential in this area.

Antioxidant and Anti-inflammatory Activity

Coumarins often exhibit antioxidant and anti-inflammatory properties . Although specific data for this compound is scarce, its structural features suggest potential in these areas. Further investigations are warranted.

Drug Discovery

The combination of coumarin and piperazine moieties has garnered attention in drug discovery . N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide’s unique structure may contribute to its bioactivity, making it relevant for further studies.

Wirkmechanismus

Target of Action

The primary targets of N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide are the oxidoreductase proteins . These proteins play a crucial role in various biological processes, including energy production, detoxification, and cellular repair.

Mode of Action

N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide interacts with its targets, the oxidoreductase proteins, by binding to their active sites . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity. The exact nature of these changes is currently under investigation.

Biochemical Pathways

The compound’s interaction with oxidoreductase proteins suggests that it may affect biochemical pathways involving these enzymes . Oxidoreductases are involved in a wide range of biochemical pathways, including those related to energy production and detoxification. The downstream effects of this interaction are currently being studied.

Result of Action

The compound has been found to exhibit significant antibacterial and antifungal activity , suggesting that it may disrupt essential cellular processes in these organisms.

Eigenschaften

IUPAC Name |

N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-18(26)23-20-7-9-22(10-8-20)28-17-21(27)16-25-13-11-24(12-14-25)15-19-5-3-2-4-6-19/h2-10,21,27H,11-17H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMAJHBWNZQVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814133.png)

![N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814136.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2814138.png)

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2814145.png)

![2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2814147.png)

![3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2814148.png)

![3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2814151.png)

![2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2814154.png)